Asciminib
Overview
Description
Asciminib, marketed under the brand name Scemblix, is a medication used to treat Philadelphia chromosome-positive chronic myeloid leukemia (Ph+ CML). It is a novel type of tyrosine kinase inhibitor that specifically targets the ABL myristoyl pocket (STAMP), making it distinct from other treatments that target the ATP-binding site .
Mechanism of Action
Target of Action
Asciminib, also known as ABL001, is a tyrosine kinase inhibitor (TKI) used in the treatment of chronic-phase Philadelphia chromosome-positive chronic myeloid leukemia (Ph+ CML) . It specifically targets the ABL1 kinase activity of the BCR-ABL1 fusion protein , which serves as a driver of CML proliferation in most patients with the disease .
Mode of Action
This compound is unique among TKIs in that it acts as an allosteric inhibitor . Unlike other TKIs that compete at the ATP binding sites of these proteins, this compound binds at the myristoyl pocket of the BCR-ABL1 protein , locking it into an inactive conformation . This unique mode of action allows this compound to be effective against most kinase domain mutations, including the T315I mutation, which produces a mutant BCR-ABL1 that is typically treatment-resistant .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the BCR-ABL1 pathway . The BCR-ABL1 fusion protein is a result of a translocation of the Philadelphia chromosome that creates an oncogenic fusion gene between the BCR and ABL1 genes . This fusion gene produces a resultant fusion protein, BCR-ABL1, which exhibits elevated kinase activity and drives the proliferation of CML . By inhibiting the ABL1 kinase activity of the BCR-ABL1 fusion protein, this compound effectively suppresses this pathway .
Pharmacokinetics
The total apparent clearance of this compound is 6.7 L/h at a total daily dose of 80mg and 4.1 L/h at a dose of 200mg twice daily
Result of Action
This compound’s action results in the inhibition of the BCR-ABL1 fusion protein , leading to a decrease in the proliferation of CML . This results in a significant improvement in major molecular response rate and depth of response in patients with chronic-phase CML .
Action Environment
The effectiveness of this compound can be influenced by various environmental factors such as the presence of other drugs in the patient’s system. For instance, strong inhibitors of the enzyme CYP3A4 may increase this compound exposure . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of asciminib involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyridine Core: The pyridine core is synthesized through a series of reactions involving nitration, reduction, and cyclization.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced via a condensation reaction with hydrazine derivatives.
Formation of the Hydroxypyrrolidine Moiety: This involves the reaction of a suitable pyrrolidine derivative with appropriate reagents to introduce the hydroxyl group.
Final Coupling: The final step involves coupling the pyridine core with the pyrazole and hydroxypyrrolidine moieties under specific conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Asciminib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions include various derivatives of this compound that may have different pharmacological properties or improved efficacy.
Scientific Research Applications
Asciminib has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the interactions of tyrosine kinase inhibitors with their targets.
Biology: Helps in understanding the molecular mechanisms of chronic myeloid leukemia and the role of the ABL myristoyl pocket.
Medicine: Primarily used in the treatment of Ph+ CML, especially in patients who are resistant or intolerant to other tyrosine kinase inhibitors.
Industry: Used in the development of new therapeutic agents targeting similar pathways.
Comparison with Similar Compounds
Similar Compounds
Imatinib: The first tyrosine kinase inhibitor used for CML treatment, targets the ATP-binding site.
Dasatinib: A second-generation inhibitor with broader activity but also targets the ATP-binding site.
Nilotinib: Another second-generation inhibitor with improved efficacy over imatinib but similar target site.
Uniqueness of Asciminib
This compound’s uniqueness lies in its ability to target the ABL myristoyl pocket, providing an alternative mechanism of action that can be effective against resistant forms of CML. This makes it a valuable option for patients who do not respond to other tyrosine kinase inhibitors.
Properties
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF2N5O3/c21-20(22,23)31-15-3-1-13(2-4-15)26-19(30)12-9-16(17-5-7-25-27-17)18(24-10-12)28-8-6-14(29)11-28/h1-5,7,9-10,14,29H,6,8,11H2,(H,25,27)(H,26,30)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVZXURTCKPRDQ-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF2N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
In most patients with chronic myeloid leukemia (CML), progression of the disease is driven primarily by a translocation of the Philadelphia chromosome that creates an oncogenic fusion gene, _BCR-ABL1_, between the _BCR_ and _ABL1_ genes. This fusion gene produces a resultant fusion protein, BCR-ABL1, which exhibits elevated tyrosine kinase and transforming activities that contribute to CML proliferation. Asciminib is an allosteric inhibitor of the BCR-ABL1 tyrosine kinase. It binds to the myristoyl pocket of the ABL1 portion of the fusion protein and locks it into an inactive conformation, preventing its oncogenic activity. | |
Record name | Asciminib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12597 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1492952-76-7 | |
Record name | Asciminib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1492952767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Asciminib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12597 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (R)-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-5-yl)nicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ASCIMINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1F3R18W77 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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